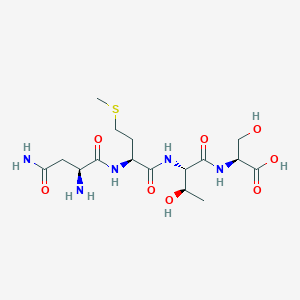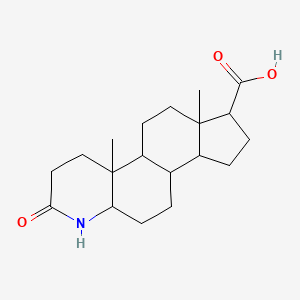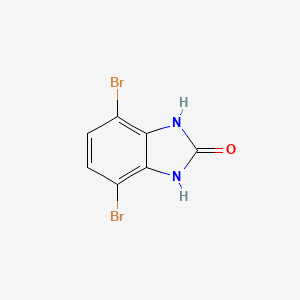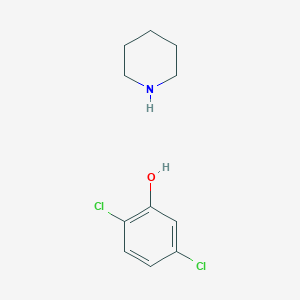![molecular formula C17H18N2 B12521059 2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: is a chemical compound with the molecular formula C17H18N2 and a molecular weight of 250.34 g/mol . It is commonly used as a matrix substance for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . The compound is known for its high purity, typically ≥99.0% (HPLC) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile involves the reaction of 4-tert-butylbenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques to achieve the desired quality .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted malononitrile derivatives.
科学研究应用
Chemistry: The compound is widely used as a matrix substance in MALDI-MS for the analysis of various biomolecules, including proteins, peptides, and nucleic acids .
Biology: In biological research, it is used for the detection and analysis of biomolecules, aiding in the study of protein-protein interactions, post-translational modifications, and biomarker discovery .
Medicine: The compound’s application in MALDI-MS extends to medical research, where it is used for the identification and characterization of disease-related biomarkers, facilitating early diagnosis and therapeutic monitoring .
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to enhance the properties of these materials .
作用机制
The compound exerts its effects primarily through its role as a matrix substance in MALDI-MS. It facilitates the ionization of analytes by absorbing laser energy and transferring it to the analyte molecules, resulting in their desorption and ionization . The molecular targets and pathways involved include the efficient transfer of energy to the analyte molecules, leading to their ionization without fragmentation .
相似化合物的比较
α-Cyano-4-hydroxycinnamic acid (CHCA): Another commonly used matrix substance in MALDI-MS.
2,5-Dihydroxybenzoic acid (DHB): Widely used for the analysis of peptides and proteins in MALDI-MS.
Sinapic acid: Used for the analysis of large biomolecules in MALDI-MS.
Uniqueness: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is unique due to its high absorption at 337 nm, making it highly efficient for MALDI-MS applications . Its high purity and stability also contribute to its effectiveness as a matrix substance .
属性
IUPAC Name |
2-[3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIASAVWSBWJWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)

![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)

![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)


![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)

![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)

![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
